7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1273566-66-7
VCID: VC11718235
InChI: InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-4-3-5-7(10)13(6)12-11-8/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C2C=CC=C(N2N=N1)Cl
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

CAS No.: 1273566-66-7

Cat. No.: VC11718235

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester - 1273566-66-7

Specification

CAS No. 1273566-66-7
Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
IUPAC Name ethyl 7-chlorotriazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-4-3-5-7(10)13(6)12-11-8/h3-5H,2H2,1H3
Standard InChI Key RNDPAASLTGBNMJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C=CC=C(N2N=N1)Cl
Canonical SMILES CCOC(=O)C1=C2C=CC=C(N2N=N1)Cl

Introduction

Chemical Identity and Structural Characteristics

7-Chloro- triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (CAS 1273566-66-7) is a chlorinated triazolopyridine derivative with the molecular formula C9H8ClN3O2\text{C}_9\text{H}_8\text{ClN}_3\text{O}_2 and a molecular weight of 225.6341 g/mol . Its structure consists of a fused bicyclic system: a pyridine ring condensed with a 1,2,3-triazole moiety. Key substituents include a chlorine atom at the 7-position of the pyridine ring and an ethyl ester group at the 3-position of the triazole ring (Figure 1).

Table 1: Molecular Properties

PropertyValue
CAS Number1273566-66-7
Molecular FormulaC9H8ClN3O2\text{C}_9\text{H}_8\text{ClN}_3\text{O}_2
Molecular Weight225.6341 g/mol
Exact Mass225.0297 g/mol
XLogP3~1.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The chlorine atom enhances electrophilic character at the 7-position, while the ethyl ester introduces steric bulk and modulates solubility. Comparative analysis with 7-hydroxymethyl-1,2,3-triazolo[1,5-a]pyridine (CAS 82315-64-8) reveals that replacing the hydroxymethyl group with chlorine increases hydrophobicity, as evidenced by the higher estimated LogP (1.8 vs. 0.22) .

Synthetic Methodologies and Reaction Pathways

While no direct synthesis of 7-chloro- triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is documented in the provided sources, analogous routes for triazolopyridines suggest plausible strategies. A general approach involves cyclocondensation of prefunctionalized pyridine precursors with azide reagents.

Hypothetical Synthesis Based on Pyrazolo[1,5-a]pyridine Analogues

The synthesis of pyrazolo[1,5-a]pyridines reported by provides a template. In their work, 1,3-dicarbonyl compounds react with aminopyridines under acidic, oxidative conditions (acetic acid, O2_2, 130°C). Adapting this method, a potential route could involve:

  • Chlorination of Pyridine Precursors: Introduction of chlorine at the 7-position via electrophilic substitution.

  • Triazole Ring Formation: Cyclization using an azide source (e.g., NaN3_3) under Cu-catalyzed conditions (Huisgen cycloaddition).

  • Esterification: Reaction with ethanol in the presence of a catalyst (e.g., H2_2SO4_4) to form the ethyl ester .

Table 2: Reaction Conditions for Analogous Compounds

ParameterValue
SolventEthanol
Acid CatalystAcetic acid (6 equiv)
Temperature130°C
AtmosphereO2_2 (1 atm)
Reaction Time18 hours

Purification typically involves recrystallization from solvents like ethanol or ethyl acetate, yielding crystalline products .

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

The compound’s solubility profile is influenced by its polar ester group and nonpolar chlorine substituent. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. The estimated LogP of 1.8 suggests moderate lipophilicity, suitable for membrane permeability in drug design .

Spectroscopic Data (Predicted)

  • IR Spectroscopy: Strong absorption at ~1700 cm1^{-1} (C=O stretch of the ester), 1550–1600 cm1^{-1} (aromatic C=C), and 750 cm1^{-1} (C-Cl stretch) .

  • 1^1H NMR (DMSO-d6d_6):

    • δ 1.30 (t, 3H, CH3_3 of ethyl), δ 4.25 (q, 2H, CH2_2 of ethyl), δ 7.50–8.20 (m, 3H, aromatic protons) .

  • 13^{13}C NMR:

    • δ 165.5 (C=O), 145–150 (triazole carbons), 125–140 (pyridine carbons), δ 62.1 (CH2_2), δ 14.2 (CH3_3) .

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